methyl 4,4,4-trifluoro-2-methylidenebutanoate
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Overview
Description
Methyl 4,4,4-trifluoro-2-methylidenebutanoate: is an organic compound with the chemical formula C6H7F3O2 . It is a trifluoromethylated ester, which means it contains a trifluoromethyl group (CF3) attached to an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the esterification of 4,4,4-trifluoro-2-methylidenobutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of 4,4,4-trifluoro-2-methylidenobutanol.
Oxidation: Formation of 4,4,4-trifluoro-2-methylidenobutanoic acid.
Scientific Research Applications
Chemistry: Methyl 4,4,4-trifluoro-2-methylidenebutanoate is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also investigated for its use in agrochemicals, where its unique properties can improve the efficacy and environmental profile of pesticides and herbicides .
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-2-methylidenebutanoate depends on its specific application. In drug design, the trifluoromethyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 4,4,4-trifluoro-2-methylbutanoate
- Ethyl 4,4,4-trifluoro-2-methylidenebutanoate
- Methyl 4,4,4-trifluoro-2-methyl-3-butenoate
Uniqueness: Methyl 4,4,4-trifluoro-2-methylidenebutanoate is unique due to the presence of both a trifluoromethyl group and a methylene group adjacent to the ester functionality. This combination imparts distinct reactivity and electronic properties, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1266324-53-1 |
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Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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